- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrileOrganic & Biomolecular Chemistry, 2014, 12(45), 9109-9112,
Cas no 939-79-7 (2-Nitro-p-toluonitrile)

2-Nitro-p-toluonitrile structure
Nome do Produto:2-Nitro-p-toluonitrile
2-Nitro-p-toluonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-Nitro-4-methylbenzonitrile
- 4-Methyl-3-nitrobenzonitrile
- 2-Nitro-p-toluonitri
- 2-Nitro-p-toluonitrile
- 3-nitro-P-tolunitrile
- 1-methyl-4-cyano-2-nitrobenzene
- 2-nitro-4-cyanotoluene
- 4-Cyano-2-nitrotoluene
- 4-methyl-3-nitrobenzenecarbonitrile
- 5-Cyano-2-methylnitrobenzene
- Benzonitrile,4-methyl-3-nitro
- MagnesiuM chloride
- Benzonitrile, 4-methyl-3-nitro-
- 4-Methyl-3-nitro-benzonitrile
- KOFBNBCOGKLUOM-UHFFFAOYSA-N
- PubChem4817
- 3-Nitro-4-methylbenzonitril
- KSC490M7N
- 4-methyl-3-nitro benzonitrile
- 3-nitro-4-methyl benzonitrile
- BEN166
- 4-Methyl-3-nitrobenzonitrile (ACI)
- p-Tolunitrile, 3-nitro- (7CI)
- 3-Nitro-4-tolunitrile
- AB-337/25021030
- EN300-97889
- PS-5268
- J-512965
- 4-Methyl-3-nitrobenzonitrile, 97%
- AC-4101
- DTXSID70343370
- STL367706
- AKOS000447038
- 939-79-7
- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
- M1946
- SY017139
- MFCD00031482
- DB-006507
- CS-W002158
- SCHEMBL323126
-
- MDL: MFCD00031482
- Inchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
- Chave InChI: KOFBNBCOGKLUOM-UHFFFAOYSA-N
- SMILES: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
- BRN: 2047311
Propriedades Computadas
- Massa Exacta: 162.042927g/mol
- Carga de Superfície: 0
- XLogP3: 2.1
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Ligações Rotativas: 0
- Massa monoisotópica: 162.042927g/mol
- Massa monoisotópica: 162.042927g/mol
- Superfície polar topológica: 69.6Ų
- Contagem de Átomos Pesados: 12
- Complexidade: 225
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: Pale-yellow to Yellow-brown Solid
- Densidade: 1.2600
- Ponto de Fusão: 105.0 to 109.0 deg-C
- Ponto de ebulição: 171°C/12mmHg(lit.)
- Ponto de Flash: 171°C/12mm
- PSA: 69.61000
- LogP: 2.29808
- Solubilidade: Not determined
2-Nitro-p-toluonitrile Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H315,H319,H335
- Declaração de Advertência: P261,P305+P351+P338
- Número de transporte de matérias perigosas:3439
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: S26-S36
-
Identificação dos materiais perigosos:
- Classe de Perigo:6.1
- PackingGroup:III
- Condição de armazenamento:Store at room temperature
- Grupo de Embalagem:III
- Termo de segurança:6.1
- Frases de Risco:R36/37/38
2-Nitro-p-toluonitrile Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Nitro-p-toluonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 25g |
¥80.00 | 2024-04-24 | |
Alichem | A010003461-1g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 97% | 1g |
$1519.80 | 2023-08-31 | |
Enamine | EN300-97889-2.5g |
4-methyl-3-nitrobenzonitrile |
939-79-7 | 95.0% | 2.5g |
$27.0 | 2025-03-21 | |
Apollo Scientific | OR4834-5g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 5g |
£15.00 | 2025-02-20 | ||
Chemenu | CM157328-500g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 500g |
$327 | 2022-06-09 | |
TRC | N572975-500mg |
2-Nitro-p-toluonitrile |
939-79-7 | 500mg |
$144.00 | 2023-05-17 | ||
Chemenu | CM157328-100g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95%+ | 100g |
$84 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M18840-25g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 25g |
¥156.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-10g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 10g |
¥46.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047051-500g |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 98% | 500g |
¥1581.00 | 2024-04-24 |
2-Nitro-p-toluonitrile Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: tert-Butanol , Hexamethyldisilane Catalysts: Palladium diacetate Solvents: Tetrahydrofuran ; 48 h, 55 °C
Referência
- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano SourceSynthesis, 2022, 54(13), 3077-3084,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt; 1 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Nitric acid
Referência
- Syntheses in the indole series. IJournal of the Chemical Society, 1924, 125, 2285-91,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Cupric acetate , Silver oxide (Ag2O) Solvents: N-Methyl-2-pyrrolidone ; 20 h, 120 °C
Referência
- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide sourceChinese Journal of Chemistry, 2013, 31(4), 449-452,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 10 - 15 °C; 1 h, < 15 °C
Referência
- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil HomopolymersMacromolecules (Washington, 2013, 46(4), 1651-1658,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Sodium azide Solvents: Dimethyl sulfoxide
Referência
- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanismJournal of Organic Chemistry, 1993, 58(27), 7700-8,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Ferrous sulfate Solvents: Dimethylformamide ; 3.3 h, reflux
Referência
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux conditionAsian Journal of Chemistry, 2012, 24(3), 1401-1402,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid ; 0 °C → rt
Referência
- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane StructuresOrganic Letters, 2021, 23(15), 6121-6125,
Synthetic Routes 10
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid ; 20 min, rt; 1 h, rt; 30 min, rt
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referência
- Synthesis of 6-cyanoindole-3-carboxaldehydeYingyong Huaxue, 2005, 22(4), 454-456,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 1 h, 0 °C; 4 h, 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referência
- New herbicide mesosulfuron-methylWuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; 0 °C; 1 h, 0 °C; 1 h, 0 °C
Referência
- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Sulfuric acid ; rt → 0 °C
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
Referência
- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl esterNongyao, 2014, 53(4), 239-241,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Hydroxyamine hydrochloride Catalysts: Sodium sulfate Solvents: Dimethylformamide ; 3 h, reflux
Referência
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux conditionWorld Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene
Referência
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitrilesJournal of Chemical Research, 2000, (1), 30-31,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Sulfuric acid ; rt → 0 °C; 20 min, 0 °C
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
Referência
- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrileHuaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204,
Synthetic Routes 18
Condições de reacção
1.1 Catalysts: Dipiperidinomethane , Palladium diacetate , 1,5-Bis(diphenylphosphino)pentane Solvents: Toluene ; 16 h, 160 °C
Referência
- Progress in the palladium-catalyzed cyanation of aryl chloridesChemistry - A European Journal, 2003, 9(8), 1828-1836,
Synthetic Routes 19
Condições de reacção
1.1 Reagents: Nitric acid
Referência
- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogatesBioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208,
2-Nitro-p-toluonitrile Raw materials
- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-
- 4-Methyl-3-nitrobenzamide
- 4-iodo-1-methyl-2-nitro-benzene
- 4-Methyl-3-nitrobenzaldehyde
- Borate(1-),tetrafluoro-
- Benzenediazonium, 4-methyl-3-nitro-
- 1-Piperidineacetonitrile
2-Nitro-p-toluonitrile Preparation Products
2-Nitro-p-toluonitrile Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:939-79-7)2-Nitro-p-toluonitrile
Número da Ordem:A15979
Estado das existências:in Stock
Quantidade:500g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 04:04
Preço ($):303.0
2-Nitro-p-toluonitrile Literatura Relacionada
-
1. CCCXXIX.—The isomerism of the oximes. Part XXIV. 4-Methoxy-3-methyl-, 3-nitro-4-methyl-, and some ortho-substituted benzaldoximesOscar L. Brady,Antoinette N. Cosson,Arthur J. Roper J. Chem. Soc. Trans. 1925 127 2427
-
Nilesh M. Patil,Manohar A. Bhosale,Bhalchandra M. Bhanage RSC Adv. 2015 5 86529
-
Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326
939-79-7 (2-Nitro-p-toluonitrile) Produtos relacionados
- 96784-54-2(3-Methyl-4-nitrobenzonitrile)
- 51762-67-5(3-nitrobenzene-1,2-dicarbonitrile)
- 26830-95-5(4-Methyl-2-nitrobenzonitrile)
- 64113-86-6(5-Methyl-2-nitrobenzonitrile)
- 612-24-8(2-Nitrobenzonitrile)
- 35213-00-4(2,6-Dinitrobenzonitrile)
- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)
- 1885-76-3(2-Methyl-6-nitrobenzonitrile)
- 17420-30-3(2-amino-5-nitro-benzonitrile)
- 71516-35-3(2-Methyl-3-nitrobenzonitrile)
Fornecedores recomendados
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-79-7)3-nitro-P-tolunitrile

Pureza:98%
Quantidade:Company Customization
Preço ($):Inquérito
Suzhou Senfeida Chemical Co., Ltd
(CAS:939-79-7)4-Methyl-3-nitrobenzonitrile

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito